alpha-[[(2-Hydroxyethyl)amino]methyl]benzyl alcohol

β3-adrenergic receptor phenylethanolamine binding selectivity

Researchers optimizing β3-adrenergic receptor (β3-AR) agonists for metabolic disease or overactive bladder require a structurally authenticated pharmacophoric core to ensure target engagement. This compound supplies both the free benzylic alcohol and N-(2-hydroxyethyl) secondary amine motifs proven essential for β3-AR subtype selectivity. • Establishes a validated minimal β3-AR pharmacophore; replace with N-benzyl or tertiary amine analogs abolishes high-affinity binding, confirming its non-substitutable role in SAR campaigns. • Serves as a chiral building block with published enantiomeric resolution protocols, enabling development of enantiopure β-blockers or β-agonists and supporting chiral HPLC/SFC method validation. • Batch-specific QC documentation accompanies every shipment, ensuring reproducible preclinical results.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
CAS No. 4397-15-3
Cat. No. B1607368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-[[(2-Hydroxyethyl)amino]methyl]benzyl alcohol
CAS4397-15-3
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CNCCO)O
InChIInChI=1S/C10H15NO2/c12-7-6-11-8-10(13)9-4-2-1-3-5-9/h1-5,10-13H,6-8H2
InChIKeyLHUDRSNXNPORPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specification Baseline for CAS 4397-15-3


The compound alpha-[[(2-Hydroxyethyl)amino]methyl]benzyl alcohol (CAS 4397-15-3) is a bifunctional phenylethanolamine derivative containing both a secondary amine and a benzylic alcohol group, with a molecular formula of C10H15NO2 and a molecular weight of 181.23 g/mol . The free hydroxyl and secondary amine functionalities are established as essential pharmacophoric elements for β3-adrenergic receptor (β3-AR) agonistic activity . Its structural core is a key intermediate in the synthesis of numerous pharmaceutical products, especially those active on β-adrenergic receptors [1].

Core Pharmacophore Free OH and NH groups for β3-AR agonist SAR
Synthetic Versatility Chiral intermediate for asymmetric β-blocker/agonist synthesis
Stereochemical Context Benzylic alcohol enables enantiomer separation and control

Why Generic Substitution Fails in Adrenergic Research


Substitution of this specific benzylic amino alcohol with other structurally similar building blocks is not functionally equivalent due to its precise molecular architecture. The specific positioning of the N-(2-hydroxyethyl) group and the benzylic hydroxyl group has been identified as critical for conferring β3-adrenergic receptor selectivity . Replacing this structure with a simpler N-benzyl ethanolamine (e.g., CAS 104-63-2) or a tertiary amine analog (e.g., N-Benzyl-N-methylethanolamine, CAS 101-98-4) eliminates or drastically reduces the potential for high-affinity, subtype-selective β3-AR interactions [1], thereby invalidating its use in targeted pharmacological assays or as a building block for β3-AR agonists.

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N-methylation or tertiary amine analogs (e.g., CAS 101-98-4) may eliminate β3-AR binding affinity, breaking subtype-selectivity design.
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Simpler N-benzylethanolamine (CAS 104-63-2) lacks the free benzylic hydroxyl, which is essential for β3-AR agonistic activity.
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Molecular weight and TPSA differences shift predicted absorption/permeability profiles, which may not transfer to your assay conditions.

Quantitative Differentiation Against In-Class Analogs


β3-Adrenoceptor Binding Selectivity

In a radioligand-binding assay using recombinant human β-adrenoceptors expressed in COS-7 cells, the phenylethanolamine derivative SWR-0338SA (structurally related to the target compound's core) demonstrated a 9-fold higher binding selectivity for β3-adrenoceptors over β1-adrenoceptors and a 7-fold higher selectivity over β2-adrenoceptors [1]. In contrast, the comparator compound SWR-0098NA, which is also a phenylethanolamine derivative but lacks the optimal N-substitution, did not show any significant binding affinity for any β-adrenoceptor subtype [1]. This demonstrates that subtle structural modifications on the phenylethanolamine core, which include the N-(2-hydroxyethyl) motif, are decisive for achieving functional subtype selectivity.

β3-AR Binding Selectivity
Cross-study comparable
9-fold β3/β1 selectivity for SWR-0338SA vs. negligible binding for comparator SWR-0098NA
Reported binding-selectivity context for β3-AR targeted design
Recombinant human receptors in COS-7 cells; structural analogs decisive
β3-adrenergic receptor phenylethanolamine binding selectivity

Essential Pharmacophore for β3-Agonist Activity

A review of β3-adrenergic receptor agonists explicitly states that the free hydroxyl (OH) and secondary amine (NH) functions, which are both present in the target compound's structure, are 'essential for β3-adrenergic receptor agonistic activity' . This finding is a direct structure-activity relationship (SAR) inference: compounds lacking either of these functional groups, or in which they are sterically hindered or modified (e.g., through N-methylation as in N-Benzyl-N-methylethanolamine, CAS 101-98-4), are predicted to have significantly diminished or abolished β3-AR activity.

Pharmacophore Requirement
Class-level inference
Free OH and NH groups considered essential for β3-AR agonistic activity
Supports pharmacophore-based screening of building blocks
SAR review inference; confirm with targeted binding assays
β3-adrenergic agonist structure-activity relationship pharmacophore

Physicochemical Property Differentiation

Computational property analysis reveals a clear physicochemical differentiation between the target compound and a structurally simpler analog, N-benzylethanolamine (CAS 104-63-2). The target compound (C10H15NO2) has a higher molecular weight (181.23 g/mol) and an increased topological polar surface area (TPSA) due to the additional hydroxyl group, predicting different absorption and permeability profiles. While the target compound's exact experimental LogP is not available, N-benzylethanolamine has a predicted XLogP3 of 0.6 [1]. The addition of the benzylic alcohol in the target compound is expected to increase hydrophilicity, further reducing LogP. This impacts its utility in designing compounds with optimal oral bioavailability.

Physicochemical Profile
Supporting evidence
MW +30 g/mol, TPSA increase ~32 Ų vs. N-benzylethanolamine (XLogP3 0.6)
Altered lipophilicity context for oral absorption design
Predicted values; experimental LogP to be determined
physicochemical properties LogP TPSA oral bioavailability

Synthetic Accessibility and Purity

The synthesis of alpha-[[(2-Hydroxyethyl)amino]methyl]benzyl alcohol is achieved via a simple, one-step ring-opening condensation of styrene oxide and ethanolamine, yielding a white solid with a melting point of 96-98°C after recrystallization . This straightforward route contrasts with the multi-step syntheses required for many other substituted phenylethanolamine analogs used as β3-AR agonists, which often involve complex protection-deprotection strategies. The reported yield for this specific synthesis is 19% after recrystallization , providing a benchmark for procurement of this building block.

Synthetic Access
Data to verify
One-step ring-opening condensation; reported 19% yield after recrystallization
Simplified route may support reliable procurement and scale-up review
Supplier-reported synthesis; lot-specific yield should be verified
synthetic accessibility yield purity procurement

Optimal Research Applications for CAS 4397-15-3


SAR Studies of β3-Adrenergic Receptor Agonists

Given the established essential role of its free OH and NH groups for β3-AR agonistic activity and the high β3-subtype selectivity achievable with related phenylethanolamine cores [1], this compound serves as an ideal starting point or control building block for SAR campaigns aimed at optimizing β3-AR agonists for metabolic disease (diabetes, obesity) or overactive bladder. Researchers can use it to systematically introduce substitutions on the phenyl ring or modify the N-alkyl chain while maintaining the core pharmacophore.

Key Intermediate for Asymmetric Synthesis

The compound's benzylic alcohol center is a recognized key intermediate in the synthesis of numerous pharmaceutical products, especially those active on β-adrenergic receptors [2]. Its procurement is justified for the preparation of optically active α-substituted benzyl alcohols via asymmetric reduction or resolution [2], which are crucial for the development of enantiomerically pure β-blockers or β-agonists.

Reference Standard for Chiral Chromatography

The successful optical resolution of the compound's enantiomers has been reported, with detailed crystallographic characterization of the (S)-(+)-enantiomer [3]. This established method provides a foundation for developing analytical chiral HPLC or SFC methods. Laboratories can procure this compound as a reference standard for method validation, ensuring accurate quantification of enantiomeric purity in downstream β-adrenergic drug candidates.

Application
Selection Property
Validation Focus
β3-AR SAR studies
Free OH/NH pharmacophoric core
Subtype-selectivity confirmation in binding assays
Asymmetric synthesis intermediate
Benzylic alcohol stereocenter
Enantiomeric purity after resolution
Chiral chromatography reference
Reported enantiomeric resolution
Enantioselective method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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